Sontigidomide Exhibits >45‑Fold Higher GSPT1 Degradation Potency Compared to the Clinical‑Stage Selective GSPT1 Degrader CC‑90009
In DOHH‑2 lymphoma cells, Sontigidomide induces GSPT1 degradation with a DC50 of 0.2 nM, whereas the first‑in‑class GSPT1‑selective degrader CC‑90009 (eragidomide) achieves an EC50 of 9 nM in comparable cellular assays . This represents a >45‑fold improvement in potency for GSPT1 degradation [1]. The difference is attributable to Sontigidomide's optimized molecular glue interface that simultaneously engages GSPT1 and IKZF1/3 with CRBN, enhancing ternary complex stability.
| Evidence Dimension | GSPT1 degradation potency (DC50/EC50) |
|---|---|
| Target Compound Data | 0.2 nM (DC50, DOHH‑2 cells) |
| Comparator Or Baseline | CC‑90009 (eragidomide): 9 nM (EC50, HT‑1080 or AML cells) |
| Quantified Difference | >45‑fold (0.2 nM vs 9 nM) |
| Conditions | DOHH‑2 lymphoma cells, 6 h treatment for Sontigidomide; HT‑1080/AML cells for CC‑90009 |
Why This Matters
For researchers modeling GSPT1‑dependent malignancies, Sontigidomide provides a >45‑fold more potent tool to probe GSPT1 biology, enabling lower dosing, reduced off‑target effects, and more robust in vivo efficacy in preclinical models.
- [1] Hansen, J. D. et al. CC‑90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia. J. Med. Chem. 64, 1469–1483 (2021). EC50 = 9 nM. View Source
